molecular formula C11H14BrNO4S B2600995 2-bromo-5-(tert-butylsulfamoyl)benzoic Acid CAS No. 784172-03-8

2-bromo-5-(tert-butylsulfamoyl)benzoic Acid

Cat. No. B2600995
CAS RN: 784172-03-8
M. Wt: 336.2
InChI Key: JNMUBPIQBJDJAF-UHFFFAOYSA-N
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Description

2-bromo-5-(tert-butylsulfamoyl)benzoic acid (BTSA) is an organic compound that belongs to the sulfonamide family. It has a molecular formula of C11H14BrNO4S and a molecular weight of 336.21 .

Scientific Research Applications

Nanotechnology

Finally, in the field of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, thereby altering their interaction with biological systems or their physical properties.

Each of these fields leverages the unique chemical structure of 2-bromo-5-(tert-butylsulfamoyl)benzoic Acid for different purposes, demonstrating the compound’s versatility in scientific research .

Safety and Hazards

The safety data sheet for BTSA suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. It also recommends avoiding ingestion, inhalation, and dust formation .

properties

IUPAC Name

2-bromo-5-(tert-butylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUBPIQBJDJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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